cvxIAA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CvxIAA is an orthogonal auxin-TIR1 receptor pair . It triggers auxin signaling without interfering with endogenous auxin or TIR1/AFBs . This compound hijacks the downstream auxin signaling in vivo both at the transcriptomic level and in specific developmental contexts, only in the presence of a complementary, concave TIR1 (ccvTIR1) receptor . The this compound-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch .

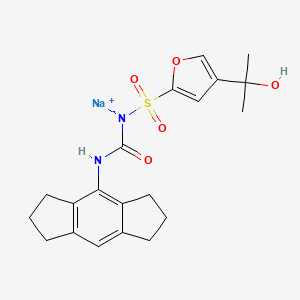

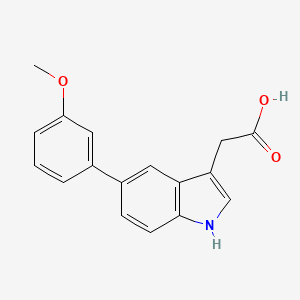

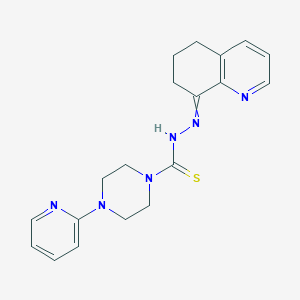

Molecular Structure Analysis

This compound has a chemical formula of C17H15NO3 . Its exact mass is 281.11 and its molecular weight is 281.311 . More detailed structural analysis might require additional resources or tools.科学研究应用

- "化学劫持通过工程化的生长素-TIR1配对来操纵生长素信号传导" 由内田等人(2017)撰写。这项研究关注植物生长和发育中植物激素生长素吲哚-3-乙酸(IAA)的作用。研究人员通过凸凹策略工程化了一个正交的生长素-TIR1受体配对,触发生长素信号传导而不干扰内源生长素或TIR1/AFBs。他们合成了cvxIAA,一种IAA的合成凸形形式,它在体内劫持了下游的生长素信号传导,无论是在转录组水平还是在特定的发育背景中。这只有在存在互补的凹形TIR1(ccvTIR1)受体的情况下才可能。this compound-ccvTIR1系统被用来提供确凿的证据,证明了TIR1介导的途径在生长素诱导的幼苗酸性生长中的作用。这个系统是一个强大的工具,用于回答生长素生物学中的问题,并用作可控开关精确操纵生长素介导的过程 (Uchida et al., 2017)。

作用机制

Target of Action

cvxIAA, a synthetic auxin, primarily targets the auxin receptor TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) which is part of an E3 ubiquitin ligase complex . This complex is crucial for the chemogenetic control of proteolysis . The TIR1/AFB receptors are F-box subunits of the SCF-type E3 ubiquitin ligase complex .

Mode of Action

This compound interacts with its target by binding to the TIR1/AFB receptors. This binding stabilizes the association between TIR1/AFB and the transcriptional repressor Auxin/INDOLE-3-ACETIC ACID (Aux/IAA). The SCFTIR1/AFB complex then transfers activated ubiquitin to Aux/IAA, targeting it for proteasomal degradation . This process liberates the transcription factors AUXIN-RESPONSE FACTORs for auxin-dependent transcription .

Biochemical Pathways

The interaction of this compound with the TIR1/AFB receptors affects the auxin signaling pathway. This pathway regulates the transcription of thousands of genes in a context-specific manner . The degradation of Aux/IAA repressors releases AUXIN-RESPONSE FACTORs, initiating gene expression . This mechanism explains how auxin can modulate transcription in the nucleus .

Pharmacokinetics

It’s known that this compound is used at 100- to > 1000-fold lower concentrations than iaa with both ostir1(f74g) and ostir1(f74a) mutants , suggesting a high potency and potential bioavailability.

Result of Action

The action of this compound results in rapid and efficient targeted protein degradation . This avoids secondary and side effects observed during long-term silencing or CRISPR knock-out . It also leads to the rapid and reversible inhibition of root growth . Furthermore, this compound triggers a response that is significantly slower than the this compound–ccvAFB1 system .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the phytohormone auxin, together with Aux/IAAs, stimulates cAMP production . This could mediate the effects of auxin, especially in fast-growing cells at the apical meristems or in polarized tip growth of pollen tubes, possibly via the modulation of Ca2+ and changes in the actin cytoskeleton .

未来方向

The cvxIAA-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch . This suggests that future research could focus on leveraging this system to further our understanding of auxin biology and develop new applications in this field.

生化分析

Biochemical Properties

cvxIAA interacts with the auxin receptor TIR1, a subunit of the SKP1-Cullin-F-box (SCF) ubiquitin ligase complex . The binding of this compound to TIR1 stabilizes its association with AUXIN/INDOLE-3-ACETIC ACID (AUX/IAA) repressor proteins . This leads to the proteasome-mediated degradation of AUX/IAA proteins by the SCFTIR1 complex, which in turn releases auxin response factors (ARFs) to initiate gene expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering an auxin response at the transcriptomic level and in specific developmental contexts . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to TIR1 leads to the degradation of AUX/IAA proteins, which releases ARFs to initiate gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, root tissues show a response to this compound after 1 hour of treatment

Metabolic Pathways

This compound is involved in the auxin metabolic pathway, interacting with enzymes such as TIR1 and proteins like AUX/IAA

属性

IUPAC Name |

2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-14-4-2-3-11(7-14)12-5-6-16-15(8-12)13(10-18-16)9-17(19)20/h2-8,10,18H,9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAIVXZPAOBKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2127037-35-6 |

Source

|

| Record name | cvxIAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does cvxIAA interact with its target and what are the downstream effects?

A: 5-(3-methoxyphenyl)-IAA (this compound) functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). Its primary target is an engineered version of the plant protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), specifically the variant TIR1F79G, also termed concaveTIR1 (ccvTIR1) [, ]. This compound exhibits enhanced binding affinity for ccvTIR1 compared to wild-type TIR1. This interaction promotes the formation of a complex between ccvTIR1 and AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins [, , ]. In the context of natural auxin signaling, this complex formation ultimately leads to the ubiquitination and degradation of Aux/IAA proteins, which act as transcriptional repressors. This degradation subsequently allows the expression of auxin-responsive genes, influencing various aspects of plant growth and development [, ].

Q2: Can you explain the structure-activity relationship (SAR) of this compound and how modifications to its structure impact its activity?

A: The development of this compound stemmed from efforts to identify synthetic auxin molecules capable of selectively activating engineered TIR1 variants. While the initial this compound demonstrated successful orthogonal interaction with ccvTIR1, researchers sought to enhance its potency. This led to the discovery of 5-adamantyl-IAA, termed pico_this compound, which displays a 1000-fold higher affinity for TIR1F79G compared to the original this compound []. This finding highlights the significant impact of modifications at the 5-position of the indole ring on binding affinity and activity. Further exploration revealed that TIR1F79A, when complexed with 5-adamantyl-IAA, binds to Aux/IAA proteins at picomolar concentrations, representing a remarkable 10,000-fold improvement over the initial this compound-ccvTIR1 pairing []. This emphasizes the crucial role of specific substitutions within both the synthetic auxin and the engineered TIR1 variant in achieving highly potent and selective interactions.

Q3: What are the potential applications of this compound in plant biology research?

A: this compound, particularly in conjunction with engineered TIR1 variants like ccvTIR1, provides a powerful tool for dissecting auxin signaling pathways in plants [, ]. Its orthogonal nature enables researchers to activate specific auxin responses without disrupting the endogenous auxin pathway []. This is particularly useful for studying auxin-mediated processes that are tightly regulated or occur in specific tissues or developmental stages. For instance, the this compound-ccvTIR1 system has been instrumental in uncovering the role of auxin in starch granule formation within root tips, a crucial aspect of root gravitropism []. By selectively activating auxin signaling, researchers could demonstrate that TIR1-mediated auxin signaling is essential for starch granule synthesis and the subsequent gravitropic response in roots []. This example highlights the potential of this compound as a tool to elucidate the intricacies of auxin biology and its diverse roles in plant development and adaptation.

Q4: What is the significance of the "fuzzy encounter complex" in the context of this compound and TIR1 interaction?

A: Research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the dynamic interplay between this compound, TIR1, and Aux/IAA proteins []. These studies focused on the amino-terminal region of the Aux/IAA protein AXR3/IAA17, which contains the degron motif responsible for its interaction with TIR1. Surprisingly, this region of AXR3 was found to be intrinsically disordered, even within the assembled co-receptor complex []. This observation challenges the conventional view of rigid protein-protein interactions and suggests a more dynamic assembly process. Furthermore, the formation of the this compound-TIR1-Aux/IAA complex involves both auxin-dependent and -independent events []. This implies that this compound not only stabilizes the complex by acting as a "molecular glue" but may also influence the conformational landscape of the interacting proteins. The existence of this "fuzzy encounter complex" suggests a model where this compound binding to TIR1 initiates a cascade of conformational changes, ultimately leading to the formation of a stable complex competent for ubiquitination and degradation of Aux/IAA proteins [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)